molecular formula C7H10O2 B13449251 3-Ethynyl-3-(methoxymethyl)oxetane

3-Ethynyl-3-(methoxymethyl)oxetane

Cat. No.: B13449251
M. Wt: 126.15 g/mol
InChI Key: MZHXSHMCDAZGNL-UHFFFAOYSA-N
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Description

3-Ethynyl-3-(methoxymethyl)oxetane is a chemical compound characterized by an oxetane ring substituted with ethynyl and methoxymethyl groups. Oxetanes are four-membered cyclic ethers known for their unique reactivity and stability, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-(methoxymethyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable epoxide or halohydrin precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include continuous flow processes and the use of more sustainable solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3-(methoxymethyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethynyl-3-(methoxymethyl)oxetane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-(methoxymethyl)oxetane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and covalent bonding, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-Ethyl-3-(hydroxymethyl)oxetane
  • 3-Methyl-3-(hydroxymethyl)oxetane
  • 3-Phenyl-3-(methoxymethyl)oxetane

Comparison: 3-Ethynyl-3-(methoxymethyl)oxetane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it different from other oxetane derivatives, which may lack such functionalities and therefore exhibit different chemical and biological properties .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-ethynyl-3-(methoxymethyl)oxetane

InChI

InChI=1S/C7H10O2/c1-3-7(4-8-2)5-9-6-7/h1H,4-6H2,2H3

InChI Key

MZHXSHMCDAZGNL-UHFFFAOYSA-N

Canonical SMILES

COCC1(COC1)C#C

Origin of Product

United States

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